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Compound of Interest

Compound Name: BMS-986251

Cat. No.: B10860199 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals working with the RORγt inverse agonist, BMS-986251. The

following resources address potential conflicting data and provide detailed experimental

protocols to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)
Q1: We observe potent anti-inflammatory effects of BMS-986251 in our in vitro assays.

However, we are aware of reports regarding its discontinuation. How should we interpret this?

A1: This is a critical point of data interpretation. The potent in vitro anti-inflammatory activity of

BMS-986251, such as the inhibition of IL-17 production, is well-documented and reflects its

mechanism of action as a RORγt inverse agonist. However, these promising efficacy findings

are contrasted by safety concerns that arose during preclinical development. Specifically, a six-

month carcinogenicity study in rasH2-Tg mice revealed an increased incidence of thymic

lymphomas at mid and high doses.[1][2] This finding ultimately led to the discontinuation of the

compound's development.[1][2]

Therefore, while your in vitro results are likely valid and demonstrate the compound's biological

activity, they must be considered in the context of the in vivo safety profile. The discrepancy

between in vitro efficacy and in vivo toxicity underscores the complexity of drug development

and the importance of comprehensive safety assessments. For your research, it is crucial to

acknowledge this dual nature of BMS-986251's profile.
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Q2: What is the primary mechanism of action of BMS-986251?

A2: BMS-986251 is a potent and selective inverse agonist of the Retinoic acid-related orphan

receptor gamma t (RORγt). RORγt is a nuclear receptor that acts as a key transcription factor

for the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-

inflammatory cytokines, most notably Interleukin-17 (IL-17). By binding to RORγt, BMS-986251
inhibits its transcriptional activity, leading to a reduction in IL-17 production. This mechanism is

the basis for its investigation as a potential therapeutic for autoimmune diseases such as

psoriasis.

Q3: Why was the rasH2-Tg mouse model chosen for the carcinogenicity studies?

A3: The rasH2-Tg mouse model is a transgenic model that carries a human c-Ha-ras

oncogene. This makes the model more susceptible to developing tumors in a shorter timeframe

compared to traditional two-year rodent bioassays. This model is often used in preclinical

safety assessment to evaluate the carcinogenic potential of new drug candidates more rapidly.

Data Presentation
In Vitro Efficacy of BMS-986251

Assay Cell Line/System Endpoint
BMS-986251
EC50/IC50

RORγt GAL4 Reporter

Assay
Jurkat Luciferase Activity ~12 nM

Human Whole Blood

Assay
Human Whole Blood IL-17A Inhibition ~24 nM

In Vivo Efficacy of BMS-986251 in Psoriasis Models
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Model Species Dosing Key Findings

Imiquimod-Induced

Psoriasis
Mouse

2, 7, and 20 mg/kg,

twice daily, oral

Significant reduction

in skin thickening at all

doses.[3]

IL-23-Induced

Acanthosis
Mouse

5, 15, and 45 mg/kg,

twice daily, oral

Dose-dependent

reduction in ear

thickness.

Pharmacokinetic Profile of BMS-986251
Species Route

Dose
(mg/kg)

T1/2 (h) Cmax (µM) AUC (µM·h)

Mouse IV 2 7.7 - -

Mouse PO 4 - 4.8 37

Rat IV 2 11 - -

Rat PO 4 - 4.7 64

Dog IV 1 36 - -

Dog PO 1 - 6.4 120

Cynomolgus

Monkey
IV 1 33 - -

Cynomolgus

Monkey
PO 1 - 3.1 35

Carcinogenicity Study of BMS-986251 in rasH2-Tg Mice
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Treatment Group Dose (mg/kg/day)
Incidence of
Thymic Lymphoma
(Male)

Incidence of
Thymic Lymphoma
(Female)

Vehicle Control 0 0/27 (0%) 0/27 (0%)

BMS-986251 Low

Dose
5 0/27 (0%) 0/27 (0%)

BMS-986251 Mid

Dose
25 1/27 (3.7%) 3/27 (11.1%)

BMS-986251 High

Dose
75 Not Reported 6/27 (22.2%)

Positive Control

(NMU)
75 (single dose) 47-60% 47-60%

Signaling Pathway
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RORγt Signaling Pathway and Inhibition by BMS-986251
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Caption: RORγt Signaling Pathway and Inhibition by BMS-986251.
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Experimental Protocols
RORγt GAL4 Reporter Assay
Objective: To measure the inverse agonist activity of BMS-986251 on RORγt.

Materials:

Jurkat cells stably co-transfected with a GAL4-RORγt-LBD expression vector and a

luciferase reporter vector containing a GAL4 upstream activating sequence.

BMS-986251

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Luciferase assay reagent

96-well white, clear-bottom cell culture plates

Luminometer

Procedure:

Seed the Jurkat reporter cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL

of culture medium.

Prepare serial dilutions of BMS-986251 in culture medium.

Add 10 µL of the diluted compound to the respective wells. Include a vehicle control (e.g.,

DMSO).

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

After incubation, add luciferase assay reagent to each well according to the manufacturer's

instructions.

Measure the luminescence using a plate reader.
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Calculate the percent inhibition of luciferase activity relative to the vehicle control and

determine the EC50 value.

Human Whole Blood IL-17 Inhibition Assay
Objective: To assess the inhibitory effect of BMS-986251 on IL-17 production in a

physiologically relevant matrix.

Materials:

Freshly drawn human whole blood from healthy donors.

BMS-986251

RPMI-1640 medium

Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies

96-well cell culture plates

Human IL-17A ELISA kit

Procedure:

Dilute the whole blood 1:1 with RPMI-1640 medium.

Add 180 µL of the diluted blood to each well of a 96-well plate.

Prepare serial dilutions of BMS-986251 in RPMI-1640.

Add 10 µL of the diluted compound to the respective wells.

Add 10 µL of the T-cell stimulus (e.g., PHA at a final concentration of 5 µg/mL) to all wells

except the unstimulated control.

Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

After incubation, centrifuge the plate and collect the plasma supernatant.
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Measure the IL-17A concentration in the plasma using an ELISA kit according to the

manufacturer's protocol.

Calculate the percent inhibition of IL-17A production and determine the IC50 value.

Imiquimod-Induced Psoriasis Model in Mice
Objective: To evaluate the in vivo efficacy of BMS-986251 in a mouse model of psoriasis.

Materials:

BALB/c or C57BL/6 mice (female, 8-10 weeks old)

Imiquimod cream (5%)

BMS-986251 formulated for oral gavage

Calipers

Psoriasis Area and Severity Index (PASI) scoring guide

Procedure:

Shave the dorsal skin of the mice one day before the start of the experiment.

Apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved back for 5-7

consecutive days.

Administer BMS-986251 or vehicle control by oral gavage at the desired doses and

frequency.

Measure the ear thickness and back skin thickness daily using calipers.

Score the severity of erythema, scaling, and induration of the back skin daily using a

modified PASI score (0-4 scale for each parameter).

At the end of the study, euthanize the mice and collect skin and spleen tissue for further

analysis (e.g., histology, cytokine analysis).
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6-Month rasH2-Tg Mouse Carcinogenicity Study
Objective: To assess the carcinogenic potential of BMS-986251.

Materials:

rasH2-Tg mice

BMS-986251 formulated for oral gavage

Vehicle control

Positive control (e.g., N-methyl-N-nitrosourea, NMU)

Procedure:

Group the animals and acclimatize them for at least one week.

Administer BMS-986251 or vehicle control daily by oral gavage for 6 months at three

different dose levels (low, mid, high).

Administer a single intraperitoneal injection of the positive control at the beginning of the

study.

Monitor the animals daily for clinical signs of toxicity and mortality.

Perform detailed clinical examinations weekly.

At the end of the 6-month period, perform a complete necropsy on all animals.

Collect all organs and tissues for histopathological examination, with a particular focus on

the thymus.
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Issue Possible Cause(s) Suggested Solution(s)

High variability in luciferase

reporter assay

- Inconsistent cell seeding

density- Cell health issues-

Edge effects in the 96-well

plate

- Use a multichannel pipette for

cell seeding- Ensure cells are

in the logarithmic growth

phase- Avoid using the outer

wells of the plate

Low IL-17 production in whole

blood assay

- Suboptimal T-cell stimulus-

Donor variability- Improper

sample handling

- Titrate the concentration of

the stimulus- Use blood from

multiple donors- Process blood

samples promptly

Compound precipitation in

culture medium

- Poor solubility of BMS-

986251- High final

concentration

- Use a lower concentration of

DMSO (e.g., <0.5%)- Prepare

fresh dilutions for each

experiment

In Vivo Models
Issue Possible Cause(s) Suggested Solution(s)

High variability in skin

thickness measurements

- Inconsistent caliper

placement- Operator variability

- Mark the measurement site

on the skin- Have the same

operator perform all

measurements

Inconsistent psoriatic

phenotype in imiquimod model

- Improper application of

imiquimod cream- Animal

strain differences

- Ensure a consistent amount

of cream is applied daily- Use

mice from the same supplier

and of the same age and sex

Unexpected mortality in animal

studies

- Formulation issues- Off-target

toxicity

- Check the stability and

homogeneity of the dosing

formulation- Conduct

preliminary dose-range finding

studies
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BMS-986251 Experimental Workflow
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Caption: BMS-986251 Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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